N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride
Overview
Description
N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride is a complex organic compound featuring a pyrido[4,3-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The compound, also known as N,6-dimethyl-2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride, is a pyridopyrimidine derivative . Pyridopyrimidines are known to inhibit dihydrofolate reductase (DHFR) with high affinity . DHFR is an enzyme involved in the tetrahydrofolate synthesis necessary for the synthesis of pyrimidine and purine .
Mode of Action
The compound inhibits DHFR, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition disrupts the synthesis of RNA and DNA, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate metabolic pathway . By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides . This disruption affects the synthesis of RNA and DNA, leading to cell death .
Result of Action
The primary result of the compound’s action is the inhibition of RNA and DNA synthesis, leading to cell death . This makes it a potential candidate for cancer treatment, as it targets rapidly dividing cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require the use of solvents like xylene and bases such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[4,3-d]pyrimidine derivatives with additional functional groups .
Scientific Research Applications
N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its antiproliferative and antimicrobial properties.
Uniqueness
N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride is unique due to its specific structural features and the presence of both piperidine and pyrido[4,3-d]pyrimidine moieties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N,6-dimethyl-2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5.ClH/c1-15-14-11-9-19(2)8-5-12(11)17-13(18-14)10-3-6-16-7-4-10;/h10,16H,3-9H2,1-2H3,(H,15,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSKMYFQOCONNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1CN(CC2)C)C3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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